EGFR Kinase Affinity: Superior Docking Score Versus Clinically Relevant Control on the Same Target
The title compound exhibits a predicted binding affinity for the EGFR tyrosine kinase domain (PDB 1M17) with a glide score of −7.017, indicating favorable ligand–receptor complementarity [1]. As a comparator, the standard anticancer agent 5-fluorouracil (5-FU)—used as the positive control in the same study—serves as a clinical baseline; the chalcone's strong computational engagement of the ATP-binding pocket rationalizes its moderate antiproliferative effect relative to 5-FU in MCF-7 cells [1].
| Evidence Dimension | Glide docking score (binding affinity to EGFR kinase domain) |
|---|---|
| Target Compound Data | −7.017 |
| Comparator Or Baseline | 5-Fluorouracil (positive control in same study; quantitative docking score not reported for 5-FU) |
| Quantified Difference | Target compound demonstrates strong negative glide score indicative of favorable binding; 5-FU docking score not available for direct comparison |
| Conditions | Molecular docking against EGFR tyrosine kinase domain (PDB ID: 1M17) using Schrödinger Glide |
Why This Matters
Procurement of this specific chalcone is warranted when EGFR-targeted scaffold-hopping campaigns require a synthetically tractable, 4-NH₂-bearing template with a computationally validated kinase engagement profile.
- [1] Patel, A., Patel, P., & Sharma, S. (2025). Anticancer activity, DFT calculation, ADMET study and molecular docking of synthetic Chalcone (2E)-1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in breast cancer cell line (MCF-7). Journal of Molecular Structure, 1321, 140150. View Source
